molecular formula C12H8N4O2 B132712 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione CAS No. 18510-73-1

3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione

Cat. No.: B132712
CAS No.: 18510-73-1
M. Wt: 240.22 g/mol
InChI Key: QWCFGQWRKCDRBZ-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione is a heterocyclic compound that features a pyridine ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione typically involves the condensation of pyridine derivatives with triazine precursors. One common method involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions to form the desired triazine ring structure . The reaction is usually carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, and requires the presence of a base, such as triethylamine, to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCFGQWRKCDRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)N=C3C=CC=CN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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